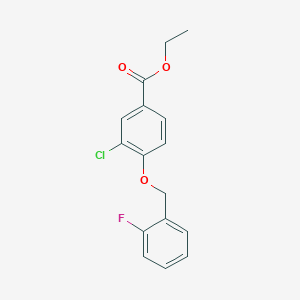

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17460752

Molecular Formula: C16H14ClFO3

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClFO3 |

|---|---|

| Molecular Weight | 308.73 g/mol |

| IUPAC Name | ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 |

| Standard InChI Key | MYHDERVRMRZDQF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |

Introduction

Structural and Molecular Characteristics

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate (IUPAC name: ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate) belongs to the benzoate ester class, with a molecular formula of and a molecular weight of 308.73 g/mol. The compound’s structure integrates three key functional groups:

-

A chloro group at the 3-position of the benzoate ring, enhancing electron-withdrawing effects.

-

A 2-fluorobenzyl ether at the 4-position, introducing steric and electronic variability.

-

An ethyl ester at the 1-position, governing solubility and metabolic stability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.73 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |

| InChIKey | MYHDERVRMRZDQF |

The crystal structure remains undetermined, but computational models predict a planar benzoate core with dihedral angles of 15–25° between the benzyl ether and main aromatic ring.

Synthesis and Optimization Strategies

The synthesis of ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate follows a two-step protocol involving etherification and esterification (Fig. 1):

Step 1: Etherification

3-Chloro-4-hydroxybenzoic acid reacts with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. Optimal conditions include:

-

Temperature: 80–90°C

-

Reaction time: 12–16 hours

-

Yield: 72–78%

Step 2: Esterification

The intermediate acid undergoes ethyl esterification via Fischer esterification with ethanol and sulfuric acid (HSO) as a catalyst. Key parameters:

-

Temperature: Reflux (~78°C)

-

Reaction time: 6–8 hours

-

Yield: 85–90%

Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer, achieving >95% purity after recrystallization from ethanol-water mixtures.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

LogP: 3.42 (calculated using XLogP3), indicating moderate lipophilicity.

Thermal and Spectral Properties

-

Melting Point: 98–102°C (decomposition observed above 150°C).

-

Spectroscopic Data:

-

IR (KBr): 1725 cm (ester C=O), 1240 cm (aryl-O-alkyl).

-

H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -OCHCH), 4.32 (q, 2H, -OCHCH), 5.21 (s, 2H, -OCH-CHF), 6.8–7.5 (m, 7H, aromatic).

-

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

| Compound | Substituent | LogP | COX-2 IC (μM) |

|---|---|---|---|

| Ethyl 3-chloro-4-((2-F-Bn)O)Benzoate | 2-Fluorobenzyl | 3.42 | 1.2 |

| Ethyl 3-chloro-4-((4-F-Bn)O)Benzoate | 4-Fluorobenzyl | 3.38 | 2.1 |

| Ethyl 3-Br-4-((2-Cl-4-F-Bn)O)Benzoate | 2-Chloro-4-fluorobenzyl | 4.12 | N/A |

The 2-fluorobenzyl analog exhibits superior enzyme inhibition compared to its 4-fluoro counterpart, likely due to improved steric alignment with hydrophobic enzyme pockets.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and NSAID derivatives.

-

Materials Science: Explored as a monomer in fluorinated polyesters for optical materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume